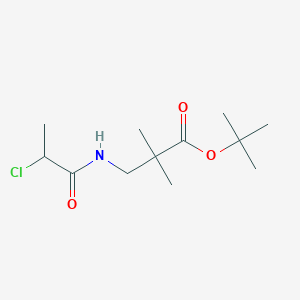

Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

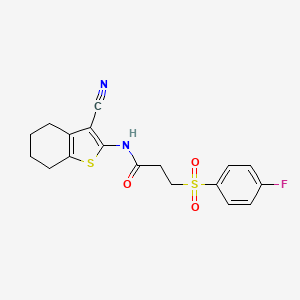

“Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate” is a complex organic compound. It contains a tert-butyl group, a chloropropanoyl group, and an amino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a tert-butyl ester with a 2-chloropropanoyl chloride in the presence of an amine. This would form the amide bond present in the compound .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tert-butyl group, the amide bond, and the chloropropanoyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the amide bond and the chloro group. For example, the chloro group could be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic, while the amide bond could allow for hydrogen bonding .Scientific Research Applications

Catalytic Asymmetric Synthesis

One application in scientific research for compounds similar to "Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate" involves the catalytic asymmetric synthesis of enantioenriched tert-butyl esters. For example, the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters has been demonstrated, showcasing the preparation of tert-butyl 3,3-diarylpropanoates with high enantioselectivity (Paquin et al., 2005). This methodology is significant for the synthesis of chiral molecules, which are crucial in pharmaceutical research and development.

Hydroformylation and Complexation Behavior

Another area of application involves the synthesis and complexation behavior of compounds through catalytic processes. Research on rhodium-catalyzed hydroformylation of selected styrenes using novel ligands has shown promising results in terms of regioselectivity and catalytic efficiency (Mikhel et al., 2011). These findings are relevant for developing new catalytic systems for the efficient synthesis of esters and other organic compounds.

Biosynthesis and Biocatalysis

In biosynthesis, the carbonyl reductase enzyme from Rhodosporidium toruloides has been used to convert tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in synthesizing statins (Liu et al., 2018). This demonstrates the compound's potential role in biocatalytic processes, offering a green alternative to traditional chemical synthesis methods.

Vapor Phase Carbonylation

The vapor phase Koch-type carbonylation of tert-butyl alcohol over H-zeolites to produce 2,2-dimethylpropanoic acid highlights the use of similar compounds in industrial applications. This process exhibits high catalytic activity and stability, with significant yields without deactivation over time (Li et al., 2001). Such research is vital for developing more efficient and sustainable chemical processes in the industry.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(13)9(15)14-7-12(5,6)10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBDROFKHIAWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C)(C)C(=O)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)

![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)

![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)

![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)